molecular formula C18H24ClN5OS B2526918 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189426-74-1

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2526918
CAS RN: 1189426-74-1
M. Wt: 393.93
InChI Key: VTRYNKMPZCQTCX-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as anti-tumor agents .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient method involves the condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate. This intermediate can then undergo cyclocondensation reactions with different reagents such as urea, thiourea, formamide, and others to furnish a series of pyrazole derivatives . Another synthetic approach uses N-(3-(dimethylamino)-2-formylacryloyl)formamide, which reacts with hydrazine hydrate or monosubstituted hydrazines to yield pyrazole-4-carboxamides in good yields . Additionally, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can be synthesized by hydrolytic cleavage or by condensation with alkylhydrazines in formic acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is supported by various analytical techniques, including X-ray crystallography. For instance, the structure of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was confirmed using X-ray crystallographic data . These structures are crucial for understanding the interaction of the compounds with biological targets and for the rational design of new derivatives with improved activity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. The cyclocondensation reactions mentioned earlier lead to the formation of different heterocyclic systems, which are important for the biological activity of these compounds . Furthermore, the reaction of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols or thiophenols results in the formation of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The presence of different substituents on the pyrazole ring can significantly alter these properties and, consequently, the biological activity of the compounds.

Scientific Research Applications

1. Synthetic Chemistry and Organic Reactions

  • Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea in dimethylformamide, involving ANRORC rearrangement, to give N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).

2. Antitumor and Cytotoxic Activities

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using a related compound, have demonstrated potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia (Deady et al., 2003).

3. Antioxidant, Antitumor, and Antimicrobial Activities

  • Compounds derived from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one showed significant antioxidant activity, as well as antitumor activity against liver and breast cell lines, and antibacterial activity against Gram-positive and Gram-negative bacteria (El‐Borai et al., 2013).

4. Biological and Pharmacological Activities of Enaminones

  • Enaminones derived from similar compounds have been extensively used as building blocks in organic synthesis and exhibit biological activities such as antitumor, antibacterial, and anticonvulsant (Gomha & Abdel‐Aziz, 2012).

5. Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones and Their Antitumor Activity

  • The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and their testing on the MCF-7 human breast adenocarcinoma cell line revealed significant antitumor activity (Abdellatif et al., 2014).

6. Anti-Inflammatory and Antimicrobial Activities

  • Reaction of related compounds with different nucleophiles has led to the synthesis of compounds with high anti-inflammatory activity and antimicrobial effects (Ahmed, 2017).

7. Generation of Structurally Diverse Libraries

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used to generate a diverse library of compounds through alkylation and ring closure reactions, highlighting the versatility of these compounds in synthetic chemistry (Roman, 2013).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS.ClH/c1-12-10-13(2)16-15(11-12)19-18(25-16)23(9-8-21(3)4)17(24)14-6-7-22(5)20-14;/h6-7,10-11H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRYNKMPZCQTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NN(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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